trans-4-Methyltetrahydrofuran-3-ol
Overview
Description
Trans-4-Methyltetrahydrofuran-3-ol (trans-4-MeTHF) is a cyclic ether . It has a CAS Number of 387357-58-6 and a molecular weight of 102.13 . The IUPAC name is (3R,4S)-4-methyltetrahydrofuran-3-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered cyclic ether with a hydroxyl functional group . The InChI code is 1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a yellow liquid . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Odour Evaluation
The synthesis of related compounds such as cis- and trans-2-methyltetrahydrofuran-3-thiol acetates from (E)-3-penten-1-ol has been explored. These compounds have been evaluated for their distinct olfactory characteristics, highlighting differences in odour feature and intensity (Dai et al., 2014).
Catalytic Reactions
Studies have examined the use of trans-4-Methyltetrahydrofuran-3-ol in various catalytic reactions. For instance, palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans was investigated, highlighting the compound's role in oxidative cyclization and methoxycarbonylation reactions (Gabriele et al., 2000).
Enzymatic Synthesis Applications
2-Methyltetrahydrofuran, a related compound, was used as a solvent in the enzymatic synthesis of phosphatidylserine, demonstrating high yield and environmental friendliness (Duan & Hu, 2013).
Studies in Acid-Catalyzed Rearrangements
Research on the acid-catalyzed rearrangements of epoxides like trans- and cis-4,5-epoxyhexan-1- ols and related compounds demonstrated a preference for cyclic ether formation, contributing to the understanding of such reactions (Coxon et al., 1973).
Green Chemistry and Biofuel Applications
The compound's role in green chemistry has been underscored by studies like the efficient one-pot conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts, emphasizing its potential in sustainable chemistry applications (Liu et al., 2020).
Asymmetric Synthesis
Efforts in asymmetric synthesis have been made, such as the synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid, demonstrating the compound's utility in creating stereoselectively controlled structures (Bunnage et al., 2004).
Solvent Applications
2-Methyltetrahydrofuran, related to this compound, has been used as a sustainable solvent in ruthenium-catalyzed olefin metathesis, showcasing its applicability in modern organic synthesis (Smolen et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(3R,4S)-4-methyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIORKUEZVVKEL-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387357-58-6, 1932478-75-5 | |
Record name | rac-(3R,4S)-4-methyloxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4S)-4-methyloxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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